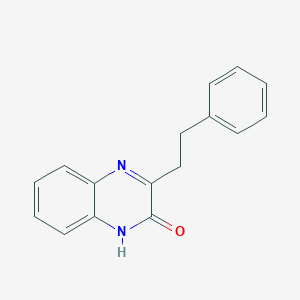![molecular formula C17H14F3N3O B7535103 N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide](/img/structure/B7535103.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BFA-12 and belongs to the class of benzimidazole derivatives. In
Mécanisme D'action
The mechanism of action of BFA-12 is not fully understood, but it is believed to act through multiple pathways. BFA-12 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. Inhibition of HDACs by BFA-12 leads to altered gene expression patterns, resulting in the induction of apoptosis and inhibition of cell proliferation. BFA-12 has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
BFA-12 has been shown to have several biochemical and physiological effects. BFA-12 has been found to induce apoptosis in cancer cells by activating the caspase pathway, resulting in the cleavage of various proteins and DNA fragmentation. BFA-12 has also been found to inhibit the activity of HDACs, leading to altered gene expression patterns. Additionally, BFA-12 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BFA-12 in lab experiments is its potent anti-cancer activity. BFA-12 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of using BFA-12 is its low solubility in water, which can hinder its use in in vitro experiments. Additionally, the mechanism of action of BFA-12 is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of BFA-12. One area of research is the development of more efficient synthesis methods for BFA-12, which can improve its yield and purity. Another area of research is the identification of the specific pathways and targets through which BFA-12 exerts its anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, further studies are needed to investigate the potential side effects and toxicity of BFA-12, which can inform its safety and efficacy for clinical use.
Méthodes De Synthèse
The synthesis of BFA-12 involves the condensation of 2-(1H-benzimidazol-2-yl)ethanamine with 2,2-difluoro-2-(4-fluorophenyl)acetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) solvent. The resulting product is then purified through column chromatography to obtain BFA-12 in high yield and purity.
Applications De Recherche Scientifique
BFA-12 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that BFA-12 exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. BFA-12 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BFA-12 has shown neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-12-7-5-11(6-8-12)17(19,20)16(24)21-10-9-15-22-13-3-1-2-4-14(13)23-15/h1-8H,9-10H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPGGMPPPRIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C(C3=CC=C(C=C3)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B7535023.png)
![4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile](/img/structure/B7535028.png)
![1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7535029.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]acetamide](/img/structure/B7535035.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 4-methyl-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7535037.png)
![[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone](/img/structure/B7535044.png)

![(5-Fluoro-2-hydroxyphenyl)-[1-(2-hydroxyethyl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]methanone](/img/structure/B7535097.png)
![N-[[1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7535100.png)
![(4-Chlorophenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7535115.png)
![N,N-dimethyl-2-[4-(2-propoxyacetyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7535118.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7535124.png)
![1-(2-methoxy-5-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7535125.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)